REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([C:15](Cl)=[O:16])=[CH:10]3)[C:6]=2[CH:18]=1.[NH3:19]>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([C:15]([NH2:19])=[O:16])=[CH:10]3)[C:6]=2[CH:18]=1
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Name
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9-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carbonyl chloride
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Quantity
|
460 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC2=C(C3=NC(=CN3CCO2)C(=O)Cl)C1
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Name
|
|
Quantity
|
9 L
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Type
|
reactant
|
Smiles
|
N
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Name
|
|
Quantity
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4.5 L
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
8 °C
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Type
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CUSTOM
|
Details
|
The resulting solution was stirred at 0=8° C. for 5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Into a 20 L 4-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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FILTRATION
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Details
|
The precipitates were collected by filtration
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Type
|
WASH
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Details
|
washed with 5×500 mL of water and 3×500 mL of EA
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Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C3=NC(=CN3CCO2)C(=O)N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |